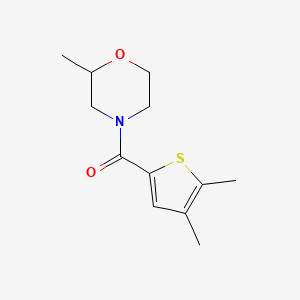
3-(4-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been identified as a potent inhibitor of c-Jun N-terminal kinase (JNK), a key regulator of multiple cellular processes including apoptosis, inflammation, and stress responses.
Mechanism of Action
3-(4-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea exerts its neuroprotective effects by inhibiting the activity of JNK, a key regulator of multiple cellular processes including apoptosis, inflammation, and stress responses. JNK activation has been implicated in the pathogenesis of various neurodegenerative diseases, and inhibition of JNK activity has been shown to protect neurons from cell death induced by oxidative stress, glutamate toxicity, and excitotoxicity.
Biochemical and Physiological Effects:
This compound has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of neurodegenerative diseases. Furthermore, this compound has been shown to increase the levels of anti-inflammatory cytokines such as IL-10. In addition, this compound has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
3-(4-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has several advantages for lab experiments. Firstly, this compound is a small molecule inhibitor that can be easily synthesized and purified. Secondly, this compound has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. Firstly, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown. Secondly, the optimal dosage and administration route of this compound for different diseases are yet to be determined.
Future Directions
There are several future directions for the research on 3-(4-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea. Firstly, clinical trials are needed to determine the safety and efficacy of this compound in humans. Secondly, the optimal dosage and administration route of this compound for different diseases need to be determined. Thirdly, the potential of this compound as a therapeutic agent for other diseases such as cancer and autoimmune disorders needs to be explored. Fourthly, the development of more potent and selective JNK inhibitors based on the structure of this compound is an area of active research. Finally, the identification of biomarkers for predicting the response to this compound treatment is an important area of future research.
Synthesis Methods
The synthesis of 3-(4-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea involves the reaction of 4-chlorophenylisocyanate with 1-ethyl-4-piperidone to form the corresponding urea derivative. The reaction is carried out in the presence of a base and an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
3-(4-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, Huntington's disease, and stroke. In preclinical studies, this compound has been shown to protect neurons from cell death induced by oxidative stress, glutamate toxicity, and excitotoxicity. Furthermore, this compound has been found to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease and stroke.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-3-19-10-8-14(9-11-19)18(2)15(20)17-13-6-4-12(16)5-7-13/h4-7,14H,3,8-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWUOQNZZQTYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N(C)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-dimethyl-5-[(E)-3-(3-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7509024.png)

![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)




![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)
![1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509082.png)

![1-[4-(Bicyclo[2.2.1]heptane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509092.png)
